3-Chloro-2,4-difluorobenzyl alcohol
Overview
Description
3-Chloro-2,4-difluorobenzyl alcohol is an organic compound with the molecular formula C7H5ClF2O. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,4-difluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2,4-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically occurs at room temperature and yields the desired alcohol product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For example, catalytic hydrogenation of 3-chloro-2,4-difluorobenzaldehyde using a palladium catalyst under hydrogen gas pressure can be employed. This method offers higher yields and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4-difluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 3-chloro-2,4-difluorobenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 3-chloro-2,4-difluorotoluene using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.
Major Products Formed
Oxidation: 3-Chloro-2,4-difluorobenzaldehyde.
Reduction: 3-Chloro-2,4-difluorotoluene.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2,4-difluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-chloro-2,4-difluorobenzyl alcohol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of chlorine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2,4-difluorobenzaldehyde: An aldehyde derivative with similar substitution patterns.
3-Chloro-2,4-difluorotoluene: A toluene derivative with similar substitution patterns.
2,4-Difluorobenzyl alcohol: A benzyl alcohol derivative lacking the chlorine atom.
Uniqueness
3-Chloro-2,4-difluorobenzyl alcohol is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. These substitutions can affect the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(3-chloro-2,4-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKPKQYYPKSFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394220 | |
Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-09-3 | |
Record name | 3-Chloro-2,4-difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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